![molecular formula C17H18FN5OS B2946424 (1,3-dimethyl-1H-pyrazol-5-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 1013808-94-0](/img/structure/B2946424.png)
(1,3-dimethyl-1H-pyrazol-5-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-dimethyl-1H-pyrazol-5-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone: is a complex organic compound that features a pyrazole ring substituted with methyl groups and a piperazine ring linked to a fluorinated benzo[d]thiazole moiety. This compound is of interest in various scientific research fields due to its potential applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole and benzo[d]thiazole cores. One common approach is to first synthesize 1,3-dimethyl-1H-pyrazole-5-carboxylic acid and 4-fluorobenzo[d]thiazole-2-carboxylic acid separately. These acids are then coupled using piperazine as a linker under specific reaction conditions, such as the use of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) in the presence of a base like triethylamine.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, which can offer better control over reaction parameters and improved safety compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The presence of the thiazole ring makes it susceptible to oxidation reactions.
Reduction: : The piperazine ring can be reduced under certain conditions.
Substitution: : The pyrazole and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Electrophilic substitution can be achieved using reagents like bromine or nitric acid, while nucleophilic substitution might involve amines or alkoxides.
Major Products Formed
The major products formed from these reactions include oxidized derivatives of the thiazole ring, reduced forms of the piperazine ring, and various substituted pyrazole and thiazole derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : Its biological activity can be studied to understand its potential as a therapeutic agent.
Medicine: : It may have potential uses in drug development, particularly in the treatment of diseases related to inflammation or oxidative stress.
Industry: : It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors involved in inflammatory processes, leading to the modulation of these pathways. The exact mechanism would depend on the specific biological context in which the compound is being studied.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of both the pyrazole and thiazole rings. Similar compounds might include other heterocyclic compounds with similar ring structures, such
Properties
IUPAC Name |
(2,5-dimethylpyrazol-3-yl)-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5OS/c1-11-10-13(21(2)20-11)16(24)22-6-8-23(9-7-22)17-19-15-12(18)4-3-5-14(15)25-17/h3-5,10H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOLCARSBPWFQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
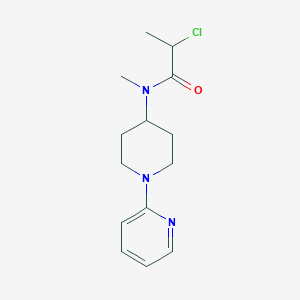
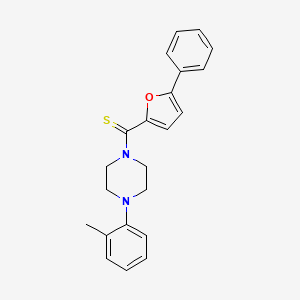
![3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(3-methylphenyl)urea](/img/structure/B2946347.png)
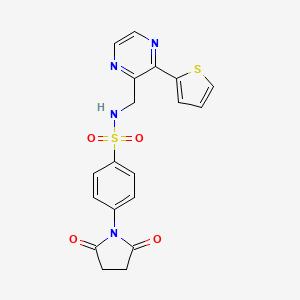
![6-(3-Imidazol-1-ylpropyl)-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2946351.png)
![2-[(Benzyloxy)methyl]cyclobutan-1-one](/img/structure/B2946352.png)
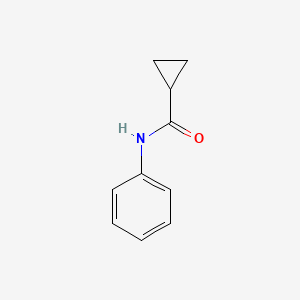
![5-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2946355.png)
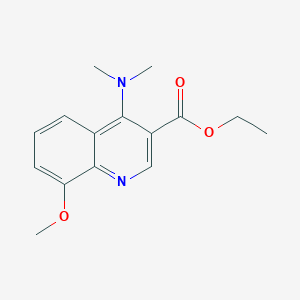
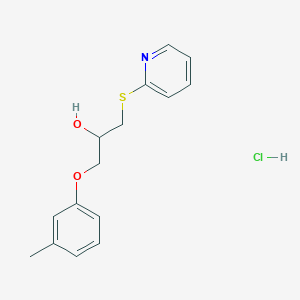
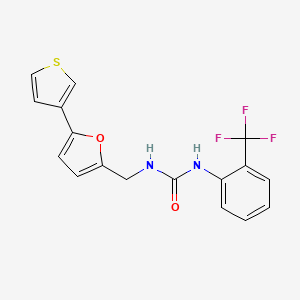

![4-{[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B2946362.png)
![1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-propen-1-one](/img/structure/B2946363.png)
